Methyl 4-amino-2-methyl-5-nitrobenzoate
Overview
Description
Methyl 4-amino-2-methyl-5-nitrobenzoate is a chemical compound with the CAS Number: 1260848-51-8 . It has a molecular weight of 210.19 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of Methyl 4-amino-2-methyl-5-nitrobenzoate is represented by the formula C9H10N2O4 . The InChI code for this compound is 1S/C9H10N2O4/c1-5-3-7 (10)8 (11 (13)14)4-6 (5)9 (12)15-2/h3-4H,10H2,1-2H3 .Physical And Chemical Properties Analysis
Methyl 4-amino-2-methyl-5-nitrobenzoate is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Hydrogen Bonding and Molecular Structure
Methyl 4-amino-2-methyl-5-nitrobenzoate exhibits a polarized structure in the nitroaniline portion, with molecules linked into chains by hydrogen bonds. The hydrogen-bonded chains form edge-fused rings, contributing to its molecular structure, as investigated in the study by Portilla et al. (2007) (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Synthesis in Organic Chemistry
In the field of organic chemistry, methyl 4-amino-2-methyl-5-nitrobenzoate is synthesized through Fischer esterification, a process used in introductory organic chemistry courses. The synthesis involves a one-pot reaction yielding a bright-yellow solid, which is then purified. This procedure is outlined by Kam, Levonis, and Schweiker (2020) (Kam, Levonis, & Schweiker, 2020).
Improved Synthesis Methods
Ren Li-jun (2008) explored an improved method for synthesizing 4-butyrylamino-3-methyl-5-nitrobenzoate, a derivative of methyl 4-amino-2-methyl-5-nitrobenzoate. This study emphasized high yield and efficiency in the synthesis process (Ren Li-jun, 2008).
Application in Nonlinear Optical Materials
A study by Krishnakumar, Jayaprakash, and Boobas (2016) focused on the synthesis of a protonated compound related to 4-nitrobenzoate. This compound was used to grow NLO single crystals, revealing applications in the field of materials science, particularly in nonlinear optics (Krishnakumar, Jayaprakash, & Boobas, 2016).
Microbial Transformation in Environmental Science
In environmental science, the microbial transformation of nitroaromatic compounds, including derivatives of 4-nitrobenzoate, was studied by Hallas and Alexander (1983). This research is crucial in understanding the environmental impact and degradation of these compounds in sewage effluent (Hallas & Alexander, 1983).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 4-amino-2-methyl-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-3-7(10)8(11(13)14)4-6(5)9(12)15-2/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLVSMLOEYNNHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680591 | |
Record name | Methyl 4-amino-2-methyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-2-methyl-5-nitrobenzoate | |
CAS RN |
1260848-51-8, 146948-44-9 | |
Record name | Benzoic acid, 4-amino-2-methyl-5-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260848-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-amino-2-methyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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